![molecular formula C20H15N5O B2869062 N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide CAS No. 2034440-89-4](/img/structure/B2869062.png)

N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

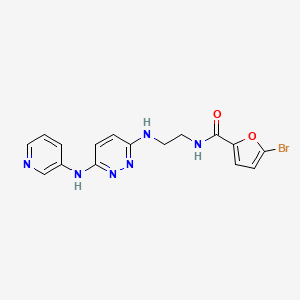

“N-([2,3’-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide” is a quinoxaline derivative. Quinoxaline derivatives are known for their diverse pharmacological activities, such as antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory properties . They are also used in the development of new drugs .

Synthesis Analysis

The synthesis of quinoxaline derivatives involves the preparation of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides . The in vitro activity against Mycobacterium tuberculosis H37Ra ranged between 3.91-500 µg/mL, with most compounds having moderate to good activities .Scientific Research Applications

Novel Therapeutic Agents

Quinoxaline derivatives have shown promise in various therapeutic applications due to their ability to interact with biological molecules and processes. For instance, the synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines, which include quinoxaline-2-carboxamides, has been explored for their potential use in targeted delivery of nitric oxide (NO) to in vivo biological sites such as tumors. These compounds can form coordinate bonds with metal ions, facilitating the release of NO upon irradiation with long-wavelength light, indicating a novel approach for targeted cancer therapy (Yang et al., 2017).

Materials for Energy Conversion

In the field of materials science, quinoxaline derivatives have been investigated for their potential application in light to electrical energy conversion. Ruthenium(II) molecular assemblies incorporating quinoxaline-2-carboxamides have been synthesized and characterized. These assemblies, when anchored to nanocrystalline TiO2 electrodes, show promise in regenerative photoelectrochemical cells, highlighting the role of quinoxaline derivatives in enhancing the efficiency of solar energy conversion technologies (Gholamkhass et al., 2001).

Properties

IUPAC Name |

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O/c26-20(18-13-23-16-7-1-2-8-17(16)25-18)24-12-15-6-4-10-22-19(15)14-5-3-9-21-11-14/h1-11,13H,12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMMASRGALUNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2868985.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2868989.png)

![5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride](/img/structure/B2868992.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2868993.png)

![4-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2868997.png)

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2868999.png)

![N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B2869000.png)